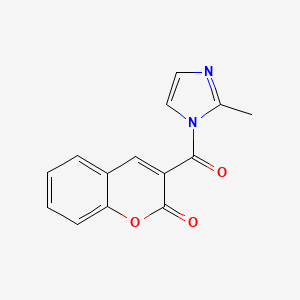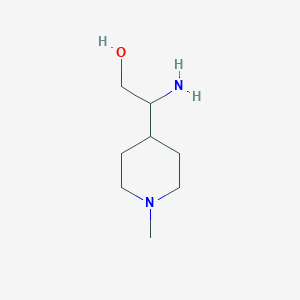![molecular formula C13H10N2OS2 B2559151 2-(甲硫基)-4-苯氧基噻吩并[2,3-d]嘧啶 CAS No. 383146-99-4](/img/structure/B2559151.png)
2-(甲硫基)-4-苯氧基噻吩并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position.
科学研究应用
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-(methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine belongs, have a broad spectrum of activities and target various proteins including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect various signaling pathways associated with these targets .
Pharmacokinetics
A related study on 2-methylsulfanyl-1,4-dihydropyrimidines derivatives has calculated in silico adme and physicochemical properties using swissadme software .
Result of Action
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has been shown to interact with the luteinizing hormone (LH) receptor, acting as an antagonist . It suppresses the stimulating effects of human chorionic gonadotropin (hCG) and TP03, an allosteric agonist of the LH receptor, on the adenylyl cyclase activity in rat testicular membranes .
Cellular Effects
In cellular processes, 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can decrease the baseline plasma level of testosterone and inhibit the testosterone production stimulated by hCG . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism related to steroidogenesis .
Molecular Mechanism
The molecular mechanism of action of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine involves binding to the allosteric site of the LH receptor, making it less accessible to allosteric agonists and impairing the hormonal signal transduction through the LH receptor .
Temporal Effects in Laboratory Settings
Its ability to suppress the stimulating effects of hCG and TP03 on the adenylyl cyclase activity suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has been shown to decrease the baseline plasma level of testosterone and inhibit the testosterone production stimulated by hCG at certain dosages .
Metabolic Pathways
Its interaction with the LH receptor suggests it may play a role in pathways related to steroidogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core
For example, the reaction of 2-aminothiophene with 2-chloro-4-phenoxypyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-4-phenoxypyrimidine
- 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- 2-(Methylsulfanyl)-4-phenoxythieno[2,3-b]pyrimidine
Uniqueness
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and phenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKWHPKNXOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
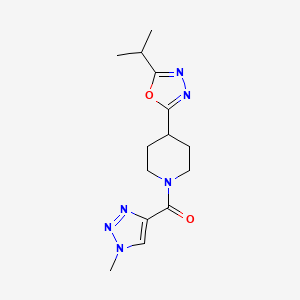
![2-(1,2-benzoxazol-3-yl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2559071.png)
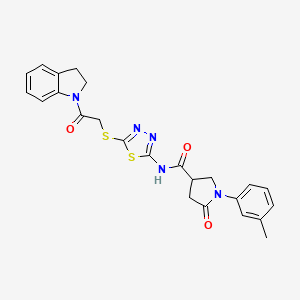
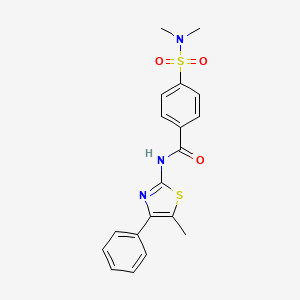
![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)
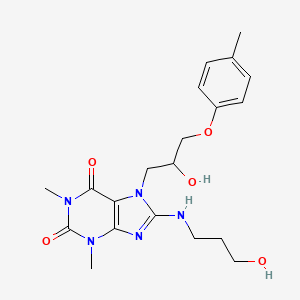
![5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2559079.png)
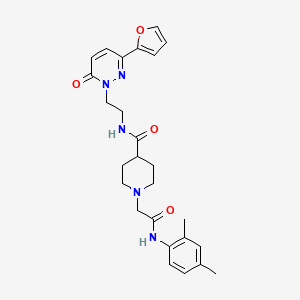
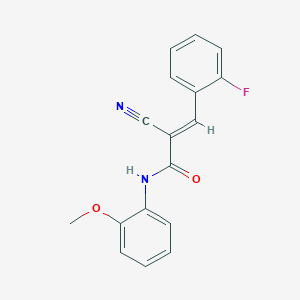
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)
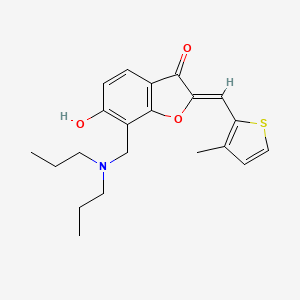
![ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2559089.png)
